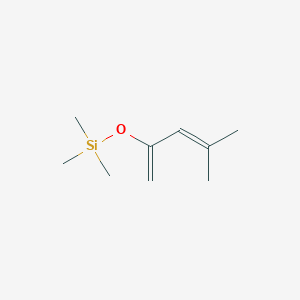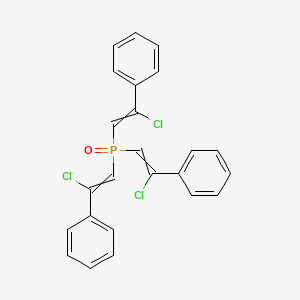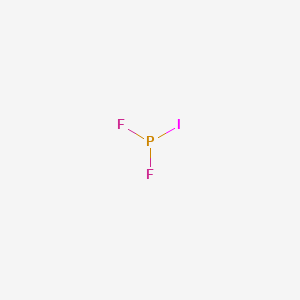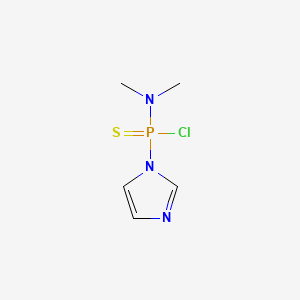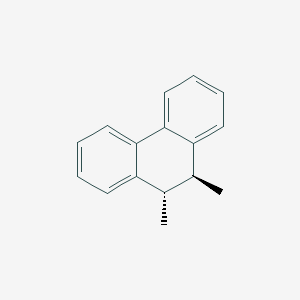
Silyl potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silyl potassium is a compound that belongs to the class of silyl anions, which are anionic silicon species with a lone pair of electrons at the silicon center. The negative charge is compensated by a counter cation, in this case, potassium. This compound is known for its high reactivity and is used as a building block in various chemical syntheses, particularly in the formation of organosilicon compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silyl potassium can be synthesized through several methods. One common method involves the reaction of a silyl halide with potassium metal. For example, trimethylsilyl chloride can react with potassium to form trimethylthis compound:
Me3SiCl+K→Me3SiK+KCl
Another method involves the reaction of a silyl lithium compound with potassium chloride:
Me3SiLi+KCl→Me3SiK+LiCl
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar methods as described above. The reactions are typically carried out in an inert atmosphere to prevent the highly reactive this compound from reacting with moisture or oxygen .
Analyse Chemischer Reaktionen
Types of Reactions: Silyl potassium undergoes various types of chemical reactions, including:
Substitution Reactions: this compound can react with alkyl halides to form silyl-substituted alkanes.
Reduction Reactions: It can act as a reducing agent in certain reactions.
Addition Reactions: this compound can add to multiple bonds, such as carbon-carbon double bonds.
Common Reagents and Conditions:
Alkyl Halides: Used in substitution reactions.
Hydrosilanes: Used in reduction reactions.
Alkenes and Alkynes: Used in addition reactions.
Major Products Formed:
Silyl-substituted Alkanes: Formed from substitution reactions.
Reduced Compounds: Formed from reduction reactions.
Silyl-substituted Alkenes and Alkynes: Formed from addition reactions
Wissenschaftliche Forschungsanwendungen
Silyl potassium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of organosilicon compounds, which are valuable in materials science and organic synthesis.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various molecules.
Industry: Used in the production of silicone-based materials, which have applications in electronics, sealants, and adhesives
Wirkmechanismus
The mechanism by which silyl potassium exerts its effects involves the nucleophilic attack of the silyl anion on electrophilic centers. The lone pair of electrons on the silicon atom allows it to form bonds with various electrophiles, leading to the formation of new compounds. This nucleophilic behavior is central to its reactivity in substitution and addition reactions .
Vergleich Mit ähnlichen Verbindungen
Silyl Lithium: Another silyl anion with lithium as the counter cation.
Silyl Sodium: Similar to silyl potassium but with sodium as the counter cation.
Silyl Magnesium Halides: Compounds where magnesium is bonded to a silyl group and a halide.
Uniqueness of this compound: this compound is unique due to its high reactivity and the stability of the potassium counter cation. This makes it particularly useful in reactions where other silyl anions might be less effective. Its ability to form stable complexes with a wide range of electrophiles also sets it apart from similar compounds .
Eigenschaften
Molekularformel |
KSi |
|---|---|
Molekulargewicht |
67.183 g/mol |
IUPAC-Name |
potassium;silicon(1-) |
InChI |
InChI=1S/K.Si/q+1;-1 |
InChI-Schlüssel |
ZLSFWYPUYJLKIE-UHFFFAOYSA-N |
Kanonische SMILES |
[Si-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


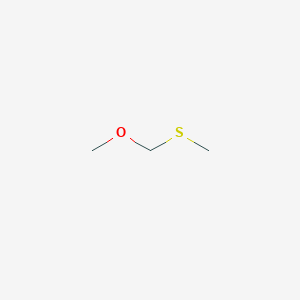
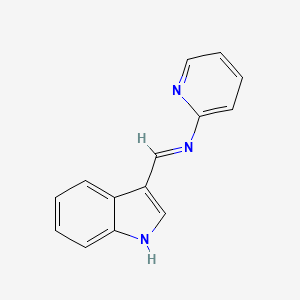
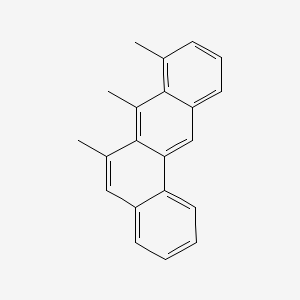
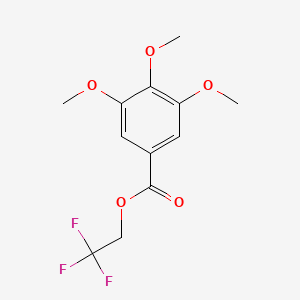
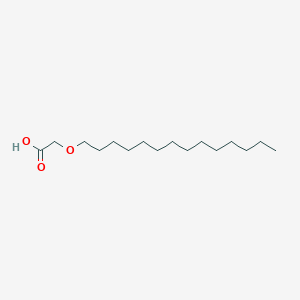

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
